N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
Overview
Description
“N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, electron acceptor properties, etc . Benzothiazole has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives has received much attention . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0Å .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed based on their IR, 1H, 13C NMR, and mass spectral data . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0Å .Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The compound’s interaction with its targets is likely facilitated by its structural features, including the presence of a methoxy group at the sixth position in the benzothiazole ring .
Biochemical Pathways
By inhibiting the COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation . The inhibition of this pathway leads to a decrease in the production of prostaglandins, thereby reducing inflammation .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and subsequently decreasing the production of prostaglandins, the compound helps to alleviate inflammation . This is evidenced by the compound’s demonstrated anti-inflammatory activity in vitro .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c1-12-10-18(22-19(25)16-11-13-6-2-4-8-15(13)26-16)24(23-12)20-21-14-7-3-5-9-17(14)27-20/h2-11H,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXIRXCONLLRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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